5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid
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Overview
Description
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the 5-position, a methoxymethyl group at the 2-position, and a carboxylic acid group at the 3-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Introduction of Functional Groups: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine react with the thiophene ring.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aminomethyl and methoxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxymethyl group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)thiophene-3-carboxylic acid: Lacks the methoxymethyl group.
2-(Methoxymethyl)thiophene-3-carboxylic acid: Lacks the aminomethyl group.
5-(Aminomethyl)-2-methylthiophene-3-carboxylic acid: Has a methyl group instead of a methoxymethyl group.
Uniqueness
5-(Aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and methoxymethyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO3S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
5-(aminomethyl)-2-(methoxymethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO3S/c1-12-4-7-6(8(10)11)2-5(3-9)13-7/h2H,3-4,9H2,1H3,(H,10,11) |
InChI Key |
OEQGTSAWXCKYBT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(S1)CN)C(=O)O |
Origin of Product |
United States |
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